molecular formula C15H25NO2 B5112506 N,N-diethyl-4-(2-methoxyphenoxy)-1-butanamine

N,N-diethyl-4-(2-methoxyphenoxy)-1-butanamine

Cat. No. B5112506
M. Wt: 251.36 g/mol
InChI Key: XCLSHAXRZJQINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-(2-methoxyphenoxy)-1-butanamine, commonly known as DMPEA, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has gained popularity in recent years due to its potential therapeutic applications in the field of neuroscience. DMPEA is structurally similar to the neurotransmitter dopamine and has been shown to have a significant impact on the central nervous system.

Mechanism of Action

The exact mechanism of action of DMPEA is not fully understood, but it is believed to act as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This leads to an increase in dopamine levels in the brain, which can have a range of effects on mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
DMPEA has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve mood and motivation. It has also been shown to have an impact on other neurotransmitters, including serotonin and norepinephrine, which can have an impact on mood, anxiety, and cognitive function.

Advantages and Limitations for Lab Experiments

DMPEA has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use, including its potential toxicity and the fact that it is a psychoactive substance, which can make it difficult to control for confounding variables in experiments.

Future Directions

There are a number of potential future directions for research on DMPEA. One area of interest is its potential therapeutic applications in the treatment of neurological disorders, including Parkinson's disease and depression. Other areas of interest include its impact on cognitive function and its potential use as a research tool for studying the dopamine system in the brain. Further research is needed to fully understand the potential benefits and limitations of DMPEA and to explore its potential therapeutic applications.

Synthesis Methods

DMPEA can be synthesized using a number of different methods, including the reaction of 2-methoxyphenol with diethylamine and butyraldehyde, followed by reduction with sodium borohydride. Other methods involve the use of palladium-catalyzed coupling reactions or the use of Grignard reagents.

Scientific Research Applications

DMPEA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a significant impact on the central nervous system and may have potential applications in the treatment of a range of neurological disorders, including Parkinson's disease, depression, and anxiety.

properties

IUPAC Name

N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-4-16(5-2)12-8-9-13-18-15-11-7-6-10-14(15)17-3/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLSHAXRZJQINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine

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